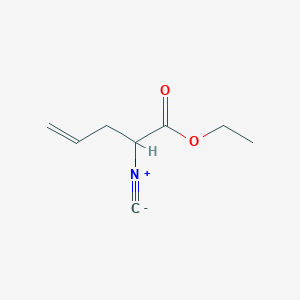
Ethyl 2-isocyanopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyano-4-pentenoic acid ethyl ester is an organic compound with the molecular formula C8H11NO2 It is a derivative of pentenoic acid and contains an isocyano group, which is known for its reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-4-pentenoic acid ethyl ester typically involves the reaction of 4-pentenoic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the isocyano group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Isocyano-4-pentenoic acid ethyl ester may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Isocyano-4-pentenoic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Isocyano-4-pentenoic acid ethyl ester include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of 2-Isocyano-4-pentenoic acid ethyl ester depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Isocyano-4-pentenoic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isocyano-4-pentenoic acid ethyl ester involves its reactivity with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid ethyl ester: A similar compound with a different functional group, used in various chemical syntheses.
2-Isocyano-2-methyl-4-pentenoic acid ethyl ester: Another derivative with an additional methyl group, which may exhibit different reactivity and properties.
Uniqueness
2-Isocyano-4-pentenoic acid ethyl ester is unique due to its combination of an isocyano group and a pentenoic acid ester moiety. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Properties
CAS No. |
166655-28-3 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 2-isocyanopent-4-enoate |
InChI |
InChI=1S/C8H11NO2/c1-4-6-7(9-3)8(10)11-5-2/h4,7H,1,5-6H2,2H3 |
InChI Key |
GRYAVDXORXMSEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC=C)[N+]#[C-] |
Canonical SMILES |
CCOC(=O)C(CC=C)[N+]#[C-] |
Synonyms |
2-ISOCYANO-PENT-4-ENOIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


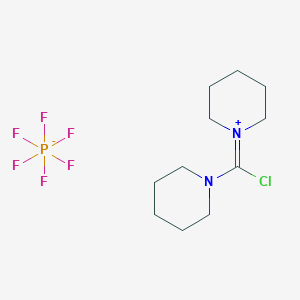
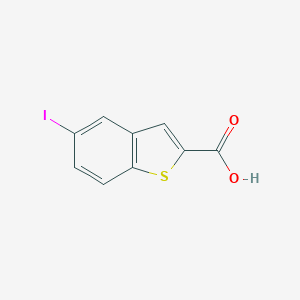
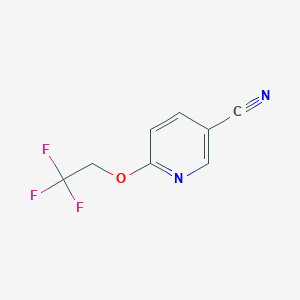
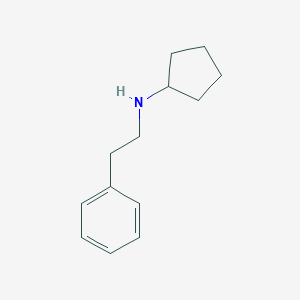
![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)
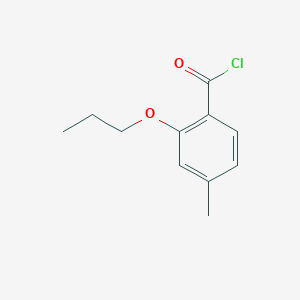
![Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B62119.png)
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)
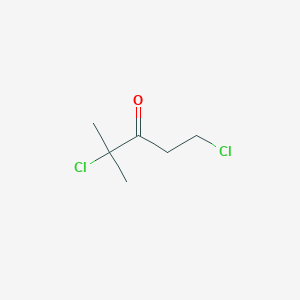

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
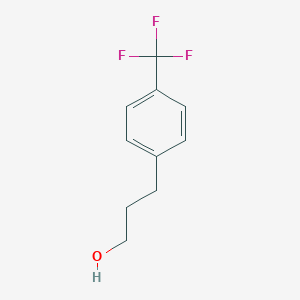
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)
